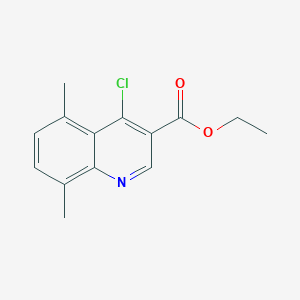

Ethyl 4-chloro-5,8-dimethylquinoline-3-carboxylate

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name |

ethyl 4-chloro-5,8-dimethylquinoline-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14ClNO2/c1-4-18-14(17)10-7-16-13-9(3)6-5-8(2)11(13)12(10)15/h5-7H,4H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFUFWMAIOJISRR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C2=C(C=CC(=C2N=C1)C)C)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70363159 | |

| Record name | ethyl 4-chloro-5,8-dimethylquinoline-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70363159 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

263.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

338954-51-1 | |

| Record name | ethyl 4-chloro-5,8-dimethylquinoline-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70363159 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Ethyl 4-chloro-5,8-dimethylquinoline-3-carboxylate CAS number

An In-depth Technical Guide to Ethyl 4-chloro-5,8-dimethylquinoline-3-carboxylate

Lead Application Scientist: Dr. Gemini

Abstract

This technical guide provides a comprehensive overview of this compound (CAS No. 338954-51-1), a heterocyclic compound of significant interest to the chemical and pharmaceutical sciences. Quinolines represent a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents. This document details the probable synthetic route, physicochemical properties, analytical characterization, and potential applications of this specific quinoline derivative. It is intended for researchers and professionals in drug discovery, chemical synthesis, and materials science, offering both theoretical grounding and practical insights into the compound's utility as a versatile building block for novel molecular entities.

Introduction to the Quinoline Scaffold

The quinoline ring system, a fusion of a benzene and a pyridine ring, is a cornerstone of heterocyclic chemistry. Its derivatives are ubiquitous in nature and synthetic chemistry, exhibiting a vast array of biological activities. This has led to their development as effective drugs for treating malaria, cancer, and various microbial infections. The specific substitution pattern on the quinoline core dictates the compound's physicochemical properties and its interaction with biological targets. This compound, with its reactive chloro group at the 4-position and an ester at the 3-position, is a prime candidate for further chemical modification, making it a valuable intermediate in the synthesis of more complex molecules.

Synthesis and Mechanism

Proposed Synthetic Pathway

The proposed synthesis is a two-step process starting from 2,5-dimethylaniline.

Step 1: Gould-Jacobs Reaction to form Ethyl 4-hydroxy-5,8-dimethylquinoline-3-carboxylate.

-

Reaction: 2,5-Dimethylaniline is reacted with diethyl ethoxymethylenemalonate (DEEM). The reaction proceeds through an initial Michael-type addition of the aniline to DEEM, followed by the elimination of ethanol to form an intermediate. This intermediate then undergoes a thermally induced intramolecular cyclization to yield the 4-hydroxyquinoline derivative.[1]

-

Causality: The Gould-Jacobs reaction is particularly effective for anilines with electron-donating groups, such as the methyl groups in 2,5-dimethylaniline, which facilitate the initial nucleophilic attack and the subsequent cyclization.[1]

Step 2: Chlorination to form this compound.

-

Reaction: The intermediate, Ethyl 4-hydroxy-5,8-dimethylquinoline-3-carboxylate, is then chlorinated using a reagent such as phosphorus oxychloride (POCl₃).[2] This reaction converts the hydroxyl group at the 4-position into a chloro group.

-

Causality: The 4-hydroxyquinoline exists in tautomeric equilibrium with its 4-quinolone form. The oxygen atom can be protonated by the acidic conditions often present with POCl₃, making it a good leaving group upon nucleophilic attack by the chloride ion from POCl₃.

Experimental Protocol (Proposed)

Step 1: Synthesis of Ethyl 4-hydroxy-5,8-dimethylquinoline-3-carboxylate

-

In a round-bottom flask, combine 2,5-dimethylaniline (1.0 eq) and diethyl ethoxymethylenemalonate (1.1 eq).

-

Heat the mixture, with stirring, to 140-150 °C for 2 hours. The ethanol formed during the reaction can be removed by distillation.

-

The resulting intermediate is then added to a high-boiling point solvent, such as diphenyl ether, and heated to approximately 250 °C to induce cyclization.

-

Monitor the reaction by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture and add a non-polar solvent like hexane to precipitate the product.

-

Filter the solid, wash with hexane, and dry under vacuum.

Step 2: Synthesis of this compound

-

To the crude Ethyl 4-hydroxy-5,8-dimethylquinoline-3-carboxylate (1.0 eq) from the previous step, add phosphorus oxychloride (POCl₃) (3.0 eq) in a flask equipped with a reflux condenser.

-

Heat the mixture to reflux (approximately 110 °C) for 2-3 hours.[2]

-

Monitor the reaction by TLC.

-

After completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice with stirring.

-

Neutralize the mixture with a base, such as a saturated sodium bicarbonate solution, until the pH is approximately 7-8.

-

The product will precipitate as a solid. Filter the solid, wash thoroughly with water, and dry under vacuum.

-

The crude product can be purified by recrystallization from a suitable solvent like ethanol.

Synthesis Workflow Diagram

Caption: Proposed two-step synthesis of this compound.

Physicochemical and Analytical Data

The identity and purity of this compound are confirmed through various analytical techniques. While specific spectra for this compound are not publicly available, researchers can obtain them from commercial suppliers upon request.[3][4]

| Property | Value | Source |

| CAS Number | 338954-51-1 | [4] |

| Molecular Formula | C₁₄H₁₄ClNO₂ | [4] |

| Molecular Weight | 263.72 g/mol | [4] |

| Appearance | Expected to be a solid | |

| Solubility | Expected to be soluble in common organic solvents like DMSO, DMF, and chlorinated solvents. |

Expected Analytical Data

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the quinoline ring, two singlets for the two methyl groups at positions 5 and 8, a quartet and a triplet for the ethyl ester group, and a singlet for the proton at the 2-position.

-

¹³C NMR: The carbon NMR would display signals for all 14 carbon atoms, including the carbonyl carbon of the ester, the carbons of the quinoline core, the two methyl carbons, and the carbons of the ethyl group.

-

Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound, along with a characteristic isotopic pattern for the presence of one chlorine atom.

-

High-Performance Liquid Chromatography (HPLC): This technique would be used to determine the purity of the compound, ideally showing a single major peak.

Applications in Drug Discovery and Research

The structural features of this compound make it a highly attractive starting material for the synthesis of a diverse range of potentially bioactive molecules.

As an Intermediate in Antimalarial Drug Synthesis

The 4-chloroquinoline scaffold is the backbone of several important antimalarial drugs, including chloroquine. The chlorine atom at the 4-position is susceptible to nucleophilic substitution, allowing for the introduction of various side chains, which is a key strategy in the development of new antimalarial agents.

Scaffold for Kinase Inhibitors

Many kinase inhibitors feature a heterocyclic core that binds to the ATP-binding site of the kinase. The quinoline scaffold can be elaborated to create potent and selective inhibitors of various kinases, which are important targets in cancer therapy. The ester group at the 3-position can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with various amines to generate a library of amides for screening against different kinases.

Potential Signaling Pathway Involvement

Given the prevalence of quinoline-based compounds as kinase inhibitors, a potential application of derivatives of this compound could be in the modulation of signaling pathways implicated in cancer, such as the PI3K/Akt/mTOR pathway.

Caption: Potential inhibition of the PI3K/Akt signaling pathway by quinoline-based compounds.

Safety and Handling

Detailed toxicological data for this compound is not available. However, based on structurally related compounds, it should be handled with care.

-

General Precautions: Use in a well-ventilated area, preferably in a chemical fume hood.

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety glasses, and a lab coat.

-

Handling: Avoid inhalation of dust and contact with skin and eyes.

-

Storage: Store in a cool, dry place away from incompatible materials.

Conclusion

This compound is a versatile chemical intermediate with significant potential in the field of drug discovery and development. Its synthesis can likely be achieved through a robust and scalable Gould-Jacobs reaction followed by chlorination. The presence of reactive sites on the quinoline core allows for diverse chemical modifications, making it an excellent starting point for the generation of libraries of novel compounds for biological screening. Further research into the specific biological activities of its derivatives is warranted and could lead to the discovery of new therapeutic agents.

References

An In-Depth Technical Guide to Ethyl 4-chloro-5,8-dimethylquinoline-3-carboxylate: Synthesis, Properties, and Analytical Methodologies

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Introduction: The Quinoline Scaffold and the Significance of Ethyl 4-chloro-5,8-dimethylquinoline-3-carboxylate

The quinoline scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous therapeutic agents with a broad spectrum of biological activities, including antimalarial, antibacterial, and anticancer properties. The strategic functionalization of the quinoline ring system allows for the fine-tuning of its physicochemical and pharmacological profiles. This compound is a distinct derivative within this class, offering a versatile platform for further chemical exploration. The presence of a chloro group at the 4-position provides a reactive handle for nucleophilic substitution, enabling the introduction of diverse functionalities. The dimethyl substitution on the benzene ring and the ethyl carboxylate at the 3-position further influence the molecule's steric and electronic properties, making it a valuable building block in drug discovery and materials science.

This technical guide provides a comprehensive overview of the synthesis, physicochemical properties, and analytical characterization of this compound. It is designed to equip researchers with the foundational knowledge and practical methodologies required to effectively work with this compound.

Molecular Structure and Physicochemical Properties

The structural and physicochemical characteristics of a compound are fundamental to its behavior in chemical and biological systems. While specific experimental data for this compound is not extensively reported in publicly available literature, we can infer its key properties based on its structure and data from closely related analogs.

Core Molecular Attributes

A summary of the fundamental molecular properties is presented in Table 1.

| Property | Value | Source |

| Chemical Formula | C₁₄H₁₄ClNO₂ | [1] |

| Molecular Weight | 263.72 g/mol | [1] |

| CAS Number | 338954-51-1 | [1] |

| Appearance | White to light yellow crystalline solid (Predicted) | General observation for similar quinoline derivatives |

| Melting Point | Not available (Predicted to be in the range of 80-120 °C) | Based on related structures |

| Boiling Point | Not available (Predicted to be > 300 °C at atmospheric pressure) | General observation for similar quinoline derivatives |

| Solubility | Poorly soluble in water; Soluble in common organic solvents such as ethanol, methanol, dichloromethane, and ethyl acetate (Predicted) | General solubility of quinoline carboxylates |

Predicted Spectroscopic Data

The following are predicted spectroscopic characteristics based on the structure of this compound and spectral data of analogous compounds.

-

¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic protons on the quinoline ring, the methyl groups, and the ethyl ester moiety. The chemical shifts will be influenced by the electron-withdrawing effects of the chloro and carboxylate groups.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will provide information on the carbon framework of the molecule, with characteristic signals for the aromatic carbons, the carbonyl carbon of the ester, and the aliphatic carbons of the methyl and ethyl groups.

-

FT-IR (Fourier-Transform Infrared Spectroscopy): The IR spectrum is anticipated to exhibit characteristic absorption bands for the C=O stretching of the ester group (around 1720-1740 cm⁻¹), C=C and C=N stretching vibrations of the quinoline ring, and C-Cl stretching.

-

Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound, along with a characteristic isotopic pattern (M+2) due to the presence of the chlorine atom.

Synthesis and Purification: A Proposed Methodology

The synthesis of this compound can be strategically approached through a multi-step sequence, leveraging well-established reactions in quinoline chemistry. The most plausible route involves the Gould-Jacobs reaction to construct the quinoline core, followed by chlorination.[2][3]

Synthetic Pathway

The proposed synthetic workflow is illustrated in the diagram below.

Caption: Proposed two-step synthesis of this compound.

Step-by-Step Experimental Protocol

Part 1: Synthesis of Ethyl 4-hydroxy-5,8-dimethylquinoline-3-carboxylate (Gould-Jacobs Reaction) [2][3]

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 2,5-dimethylaniline (1 equivalent) and diethyl (ethoxymethylene)malonate (1.1 equivalents).

-

Condensation: Heat the mixture at 120-140 °C for 2-3 hours. The reaction can be monitored by Thin Layer Chromatography (TLC) for the disappearance of the aniline starting material.

-

Cyclization: Increase the temperature to 240-260 °C and maintain for 30-60 minutes to induce cyclization. This step is often carried out in a high-boiling solvent like diphenyl ether to ensure even heating and can be aided by microwave irradiation for improved efficiency.[3]

-

Isolation: Cool the reaction mixture to room temperature. The product, Ethyl 4-hydroxy-5,8-dimethylquinoline-3-carboxylate, will often precipitate. The solid can be collected by filtration and washed with a non-polar solvent like hexane or ether to remove the high-boiling solvent.

Part 2: Synthesis of this compound (Chlorination)

-

Reaction Setup: In a fume hood, suspend the dried Ethyl 4-hydroxy-5,8-dimethylquinoline-3-carboxylate (1 equivalent) in an excess of phosphorus oxychloride (POCl₃, 5-10 equivalents).

-

Chlorination: Heat the mixture to reflux (around 105-110 °C) for 2-4 hours. The reaction should be monitored by TLC until the starting material is consumed.

-

Work-up: Carefully quench the reaction by slowly pouring the cooled mixture onto crushed ice with vigorous stirring. This will hydrolyze the excess POCl₃.

-

Neutralization and Extraction: Neutralize the acidic aqueous solution with a base, such as sodium bicarbonate or sodium hydroxide solution, until the pH is basic. The product will precipitate as a solid or can be extracted with an organic solvent like dichloromethane or ethyl acetate.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) or by column chromatography on silica gel.

Analytical Characterization Workflow

Rigorous analytical characterization is essential to confirm the identity, purity, and properties of the synthesized compound.

Caption: A typical workflow for the analytical characterization of the synthesized compound.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

A reverse-phase HPLC method can be developed for determining the purity of this compound.[4]

-

Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).[4]

-

Mobile Phase: A gradient of acetonitrile and water (both with 0.1% trifluoroacetic acid or formic acid) is a good starting point.

-

Flow Rate: 1.0 mL/min.[4]

-

Detection: UV detection at a wavelength corresponding to the absorbance maximum of the quinoline ring (typically in the range of 230-350 nm).

-

Injection Volume: 10 µL.[4]

Stability and Storage

Quinoline derivatives can be susceptible to degradation, particularly when exposed to light, high temperatures, and extreme pH conditions.[4]

-

Light Sensitivity: It is advisable to store the compound in amber vials or protected from light to prevent photodegradation.

-

Thermal Stability: While generally stable at room temperature, prolonged exposure to high temperatures should be avoided.

-

pH Stability: The ester functionality may be susceptible to hydrolysis under strongly acidic or basic conditions.

-

Recommended Storage: Store in a cool, dry, and dark place under an inert atmosphere if possible.

Safety and Handling

While specific toxicity data for this compound is not available, it should be handled with the standard precautions for laboratory chemicals.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Work in a well-ventilated area or a fume hood, especially when handling phosphorus oxychloride.

-

Avoid inhalation of dust and contact with skin and eyes.

Conclusion and Future Perspectives

This compound represents a valuable and versatile building block for the synthesis of more complex molecules with potential applications in drug discovery and materials science. This guide provides a foundational framework for its synthesis, purification, and characterization. Further research to experimentally determine its precise physicochemical properties and to explore its reactivity in various chemical transformations will undoubtedly expand its utility and contribute to the development of novel quinoline-based compounds.

References

A Comprehensive Guide to the Synthesis of Ethyl 4-chloro-5,8-dimethylquinoline-3-carboxylate

Abstract: This technical guide provides a detailed, step-by-step pathway for the synthesis of Ethyl 4-chloro-5,8-dimethylquinoline-3-carboxylate, a key heterocyclic scaffold of interest to researchers in medicinal chemistry and drug development. The quinoline core is a well-established pharmacophore found in numerous therapeutic agents, including kinase inhibitors for oncology.[1][2][3] This document outlines a robust and efficient three-step synthetic sequence, beginning with readily available starting materials. The synthesis leverages the foundational Gould-Jacobs reaction for the quinoline core construction, followed by a standard chlorination protocol.[4][5] Each step is accompanied by a detailed experimental procedure, mechanistic insights, and justifications for the chosen conditions, providing a self-validating and reproducible workflow for professionals in the field.

Introduction: The Significance of the Quinoline Scaffold

Quinoline, a bicyclic heterocycle composed of a fused benzene and pyridine ring, is a privileged structure in drug discovery.[6] Its derivatives exhibit a vast range of biological activities, including antimalarial, antibacterial, anticancer, and anti-inflammatory properties.[6][7][8] The specific target molecule, this compound, serves as a versatile intermediate. The 4-chloro substituent is a key functional handle for subsequent nucleophilic substitution reactions, allowing for the introduction of various moieties to explore structure-activity relationships (SAR) and develop novel therapeutic candidates, particularly as kinase inhibitors.[9][10]

The synthetic strategy detailed herein is logical and efficient, proceeding through the well-established Gould-Jacobs reaction to form the core 4-hydroxyquinoline structure, which is then readily converted to the final chlorinated product.[11][12]

Overall Synthetic Pathway

The synthesis is accomplished in three primary stages: (I) Condensation of 2,5-dimethylaniline with diethyl ethoxymethylenemalonate (DEEM), (II) High-temperature intramolecular cyclization to form the 4-hydroxyquinoline intermediate, and (III) Chlorination to yield the final product.

References

- 1. researchgate.net [researchgate.net]

- 2. Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Design and green synthesis of novel quinolinone derivatives of potential anti-breast cancer activity against MCF-7 cell line targeting multi-receptor tyrosine kinases - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]

- 5. iipseries.org [iipseries.org]

- 6. Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. nbinno.com [nbinno.com]

- 8. Application of Quinoline Ring in Structural Modification of Natural Products - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Design and synthesis of new quinoline derivatives as selective C-RAF kinase inhibitors with potent anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives – Oriental Journal of Chemistry [orientjchem.org]

- 11. benchchem.com [benchchem.com]

- 12. mdpi.com [mdpi.com]

starting materials for Ethyl 4-chloro-5,8-dimethylquinoline-3-carboxylate synthesis

An In-depth Technical Guide to the Starting Materials for the Synthesis of Ethyl 4-chloro-5,8-dimethylquinoline-3-carboxylate

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the essential starting materials and synthetic strategy for the preparation of this compound, a key intermediate in pharmaceutical and materials science. We will delve into a retrosynthetic analysis to logically derive the primary reactants, explore the causality behind the selection of these materials, and present detailed, field-proven protocols for their conversion. The core of this synthesis is the Gould-Jacobs reaction, a robust method for quinoline formation, followed by a targeted chlorination. This document is intended for researchers, chemists, and drug development professionals seeking a deep, practical understanding of this synthetic pathway.

Introduction and Retrosynthetic Analysis

This compound is a substituted quinoline derivative whose structure is a valuable scaffold in medicinal chemistry. A logical approach to its synthesis begins with a retrosynthetic analysis, which deconstructs the molecule to identify the most strategic bond disconnections and reveal the primary starting materials.

The 4-chloro group is a classic functional group transformation. It is most reliably installed by treating a 4-hydroxy (or its tautomeric 4-oxo) precursor with a chlorinating agent like phosphorus oxychloride (POCl₃)[1][2]. This points to Ethyl 4-hydroxy-5,8-dimethylquinoline-3-carboxylate as the immediate precursor.

The quinoline core itself, particularly with a carboxylate at the 3-position, is a hallmark of the Gould-Jacobs reaction [3][4][5]. This powerful reaction constructs the quinoline ring system by condensing an aniline derivative with an ethoxymethylenemalonate ester, followed by a thermal cyclization[6][7]. To achieve the 5,8-dimethyl substitution pattern on the quinoline ring, the required aniline starting material must be 2,5-dimethylaniline (also known as 2,5-xylidine)[8][9]. The other key component, which provides the C2, C3, and C4 atoms of the quinoline ring along with the ethyl carboxylate group, is diethyl ethoxymethylenemalonate (DEEM) [10][11].

This analysis logically identifies the two fundamental starting materials for the entire synthesis:

-

2,5-Dimethylaniline

-

Diethyl Ethoxymethylenemalonate (DEEM)

The overall synthetic workflow is conceptualized as follows:

References

- 1. benchchem.com [benchchem.com]

- 2. US3567732A - Process for the preparation of chlorinated quinolines - Google Patents [patents.google.com]

- 3. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]

- 4. mdpi.com [mdpi.com]

- 5. iipseries.org [iipseries.org]

- 6. benchchem.com [benchchem.com]

- 7. ablelab.eu [ablelab.eu]

- 8. nbinno.com [nbinno.com]

- 9. 2,5-Xylidine - Wikipedia [en.wikipedia.org]

- 10. Page loading... [guidechem.com]

- 11. Diethyl ethoxymethylenemalonate | 87-13-8 [chemicalbook.com]

Ethyl 4-chloro-5,8-dimethylquinoline-3-carboxylate solubility data

An In-Depth Technical Guide to the Solubility Profile of Ethyl 4-chloro-5,8-dimethylquinoline-3-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Solubility is a critical physicochemical parameter that dictates the developability and ultimate therapeutic efficacy of a potential drug candidate. This compound, a substituted quinoline, belongs to a class of compounds renowned for their broad pharmacological activities, including antimalarial, anticancer, and antiviral properties[1]. However, the inherent hydrophobicity of the quinoline core often leads to poor aqueous solubility, posing significant challenges for formulation and oral bioavailability[2]. This guide provides a comprehensive framework for characterizing the solubility of this compound. It outlines theoretical considerations based on its molecular structure, presents a detailed experimental protocol for systematic solubility determination in various solvents, and discusses key factors influencing its dissolution. This document is intended to serve as a practical resource for researchers, enabling a thorough and accurate assessment of this compound's potential as a drug development candidate.

Introduction: The Criticality of Solubility for Quinoline Derivatives

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the backbone of numerous therapeutic agents. This compound (Figure 1) is a derivative that combines this heterocyclic system with features—a chloro substituent, dimethyl groups, and an ethyl carboxylate moiety—that modulate its chemical properties.

-

Chemical Structure:

The primary challenge in the development of many quinoline-based compounds is their low aqueous solubility[2]. This poor solubility can lead to:

-

Inaccurate results in in-vitro biological assays.

-

Low and variable oral absorption.

-

Limited formulation options.

Therefore, a comprehensive understanding of the solubility profile of this compound is not merely a data collection exercise; it is a fundamental prerequisite for advancing its development. This guide provides the scientific rationale and a robust experimental workflow to achieve this understanding.

Physicochemical Profile and Theoretical Solubility Considerations

The solubility of a compound is governed by its molecular structure and the interplay of intermolecular forces between the solute and the solvent. The principle of "like dissolves like" provides a foundational predictive framework[4].

-

The Solute: The structure of this compound suggests a predominantly hydrophobic character. The bicyclic aromatic quinoline ring and the dimethyl groups are non-polar. The ethyl ester group provides a site for hydrogen bonding, but its contribution to overall polarity is limited. The chloro-substituent further enhances lipophilicity. Consequently, high solubility is anticipated in non-polar organic solvents, with significantly lower solubility in polar, aqueous media.

-

The Solvents: A strategic selection of solvents with varying polarities is essential for a comprehensive solubility assessment. This allows for the construction of a complete solubility profile, which is invaluable for predicting behavior in complex biological and formulation systems.

A Validated Protocol for Experimental Solubility Determination

To ensure accuracy and reproducibility, the equilibrium shake-flask method is the gold standard for determining thermodynamic solubility[5]. This method involves agitating an excess of the solid compound in the solvent of interest until equilibrium is reached, followed by quantification of the dissolved solute in a filtered aliquot.

Materials and Equipment

-

This compound (purity >97%)

-

A range of analytical grade solvents (see Table 1)

-

Glass vials with Teflon-lined screw caps

-

Orbital shaker or rotator with temperature control

-

Syringe filters (e.g., 0.22 µm PVDF or PTFE)

-

Calibrated analytical balance

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a Nuclear Magnetic Resonance (NMR) spectrometer[4]

-

Volumetric flasks and pipettes

Experimental Workflow: Shake-Flask Method

The following protocol is a self-validating system designed for rigor and precision.

Step 1: Preparation of Slurries

-

Rationale: To ensure that the solution reaches saturation, an excess of the solid compound must be present throughout the experiment.

-

Procedure: Add an excess amount of this compound (e.g., 5-10 mg) to a glass vial. Record the approximate mass. Add a known volume of the selected solvent (e.g., 1 mL).

Step 2: Equilibration

-

Rationale: Reaching thermodynamic equilibrium is crucial for measuring true solubility. Insufficient equilibration time is a common source of error. For many organic compounds, 24 to 48 hours is sufficient, but this should be confirmed.[6]

-

Procedure: Securely cap the vials and place them on an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C for biorelevant studies). Agitate the slurries for at least 24 hours. A preliminary kinetic study (sampling at 12, 24, 48, and 72 hours) is recommended to determine the time required to reach a plateau concentration.

Step 3: Phase Separation

-

Rationale: It is critical to separate the undissolved solid from the saturated solution without altering the equilibrium (e.g., by temperature change).

-

Procedure: Allow the vials to stand for a short period (e.g., 30 minutes) in a temperature-controlled environment to allow the bulk of the solid to settle. Carefully draw the supernatant using a syringe and immediately filter it through a 0.22 µm syringe filter into a clean vial. The first few drops of the filtrate should be discarded to saturate the filter membrane and prevent adsorption-related errors.

Step 4: Sample Dilution and Quantification

-

Rationale: The concentration of the saturated solution may be too high for direct analysis and often requires precise dilution into the mobile phase used for analysis to ensure accuracy.

-

Procedure: Accurately dilute a known volume of the clear filtrate with a suitable solvent (typically the mobile phase for HPLC) to a concentration that falls within the linear range of a pre-established calibration curve.

Step 5: Analytical Quantification (HPLC-UV)

-

Rationale: HPLC-UV is a highly sensitive and specific method for quantifying the concentration of the dissolved compound.

-

Procedure:

-

Develop a Method: Use a C18 column and a mobile phase (e.g., a mixture of acetonitrile and water with 0.1% formic acid) that provides good peak shape and retention for the compound. Determine the wavelength of maximum absorbance (λ_max) for quantification.

-

Calibration Curve: Prepare a series of standard solutions of known concentrations and inject them to generate a calibration curve of peak area versus concentration.

-

Analyze Samples: Inject the diluted filtrate samples and determine their concentration from the calibration curve.

-

Calculate Solubility: Back-calculate the original concentration in the saturated solution, accounting for the dilution factor. Express solubility in units such as mg/mL or µg/mL.

-

Visualization of the Experimental Workflow

References

- 1. Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. scbt.com [scbt.com]

- 4. youtube.com [youtube.com]

- 5. Will we ever be able to accurately predict solubility? - PMC [pmc.ncbi.nlm.nih.gov]

- 6. WO2005116635A1 - Method for determining solubility of a chemical compound - Google Patents [patents.google.com]

The Quinoline Scaffold: A Privileged Structure in the Quest for Novel Therapeutics

An In-depth Technical Guide to the Biological Activities of Quinoline Derivatives

Introduction: The Enduring Relevance of the Quinoline Moiety

The quinoline scaffold, a bicyclic aromatic heterocycle formed by the fusion of a benzene and a pyridine ring, stands as a cornerstone in medicinal chemistry.[1][2] Its inherent structural features and synthetic tractability have made it a "privileged structure," a term bestowed upon molecular frameworks that can bind to a variety of biological targets, thereby exhibiting a broad spectrum of pharmacological activities.[3] This guide provides a comprehensive technical overview of the significant biological activities of quinoline derivatives, with a focus on their anticancer, antimicrobial, antimalarial, and anti-inflammatory properties. We will delve into the underlying mechanisms of action, present quantitative data, and provide detailed experimental protocols for researchers, scientists, and drug development professionals.

The versatility of the quinoline nucleus allows for extensive chemical modifications, leading to the generation of a vast library of derivatives with tailored biological functions.[1] This has resulted in a number of clinically approved drugs and many more candidates undergoing clinical investigation, solidifying the quinoline moiety's prominent position in modern drug discovery.[1][4][5]

I. Anticancer Activity: Targeting the Hallmarks of Malignancy

Quinoline derivatives have emerged as a significant class of anticancer agents, demonstrating efficacy against a wide range of human cancers, including breast, colon, lung, and renal cancer.[2][6] Their mechanisms of action are diverse and target several key processes involved in tumor growth and progression.[1][2][6]

A. Mechanisms of Anticancer Action

The anticancer effects of quinoline derivatives are multifaceted, often involving the modulation of multiple cellular pathways.[1][7] Key mechanisms include:

-

Kinase Inhibition: Many quinoline-based compounds act as potent inhibitors of various protein kinases, which are crucial regulators of cell signaling pathways involved in cell proliferation, survival, and angiogenesis.[7][8][9][10] For instance, several approved and clinical-trial-stage quinoline derivatives target receptor tyrosine kinases like EGFR, VEGFR, and c-Met, as well as intracellular kinases such as Pim-1 and Src.[8][11][12]

-

Induction of Apoptosis: A significant number of quinoline derivatives exert their anticancer effects by inducing programmed cell death, or apoptosis, in cancer cells.[6] This can be achieved through both intrinsic (mitochondrial) and extrinsic (death receptor) pathways.

-

Cell Cycle Arrest: These compounds can halt the progression of the cell cycle at various checkpoints, preventing cancer cells from dividing and proliferating.[1][6]

-

Inhibition of Angiogenesis: By interfering with signaling pathways that promote the formation of new blood vessels, certain quinoline derivatives can starve tumors of the nutrients and oxygen they need to grow.[1][2]

-

Disruption of Cell Migration: Some derivatives can inhibit the migratory and invasive properties of cancer cells, which is crucial for preventing metastasis.[1][2]

Signaling Pathway: Quinoline Derivatives as Kinase Inhibitors

Caption: Inhibition of key signaling pathways by quinoline kinase inhibitors.

B. Data Presentation: Anticancer Activity of Quinoline Derivatives

The following table summarizes the in vitro cytotoxic activity of selected quinoline derivatives against various cancer cell lines, expressed as IC50 values (the concentration required to inhibit 50% of cell growth).

| Derivative Class | Specific Compound | Cancer Cell Line | IC50 (µM) | Reference |

| Quinoline-Chalcone Hybrids | Compound 33 | HeLa (Cervical) | 0.037 | [7] |

| Quinoline-Chalcone Hybrids | Compound 34 | MCF-7 (Breast) | Not Specified | [7] |

| 4-Amino, 7-Substituted-Quinolines | Not Specified | MCF-7 (Breast) | Antiproliferative activity noted | [1] |

| 2,8-bis(trifluoromethyl)quinoline | Compound 55 | HL-60 (Leukemia) | 19.88 (µg/ml) | [1] |

| 2,8-bis(trifluoromethyl)quinoline | Compound 55 | U937 (Leukemia) | 43.95 (µg/ml) | [1] |

| 7-Chloro-4-quinolinylhydrazones | Not Specified | SF-295 (CNS) | 0.314 - 4.65 (µg/cm³) | [1] |

| 7-Chloro-4-quinolinylhydrazones | Not Specified | HCT-8 (Colon) | 0.314 - 4.65 (µg/cm³) | [1] |

| 7-Chloro-4-quinolinylhydrazones | Not Specified | HL-60 (Leukemia) | 0.314 - 4.65 (µg/cm³) | [1] |

| Quinoline Hydrazides | Compound 51 | Not Specified | 26.93 ± 2.8 (µg/mL) | [6] |

| Quinoline Carboxamides | Compound 44 | Not Specified | Pronounced anti-proliferative activity | [13] |

C. Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[14][15] Metabolically active cells reduce the yellow MTT to purple formazan crystals, the amount of which is proportional to the number of viable cells.[14][15]

Materials:

-

MTT solution (5 mg/mL in PBS, sterile filtered)[15]

-

Solubilization solution (e.g., DMSO or a solution of 0.2% NP-40 and 8 mM HCl in isopropanol)[15]

-

96-well microtiter plates

-

Cancer cell lines of interest

-

Complete cell culture medium

-

Test quinoline derivatives

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the cancer cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the quinoline derivatives in complete culture medium and add them to the respective wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds) and a negative control (medium only).

-

Incubation: Incubate the plates for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.

-

MTT Addition: After the incubation period, add 10 µL of the MTT solution to each well to achieve a final concentration of 0.5 mg/mL.[14]

-

Formazan Formation: Incubate the plates for an additional 4 hours under the same conditions to allow for the formation of formazan crystals.[14]

-

Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[16]

-

Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[17] Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[14]

-

Data Analysis: Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control. Determine the IC50 value from the dose-response curve.

Experimental Workflow: In Vitro Anticancer Drug Screening

Caption: A streamlined workflow for assessing the anticancer activity of quinoline derivatives.

II. Antimicrobial Activity: Combating Infectious Diseases

Quinoline derivatives have a long and successful history as antimicrobial agents, with the fluoroquinolones being a prominent example of their clinical utility.[18] Their broad spectrum of activity encompasses Gram-positive and Gram-negative bacteria, as well as some fungi.[18][19]

A. Mechanisms of Antimicrobial Action

The primary mechanism of action for many antibacterial quinoline derivatives, particularly the fluoroquinolones, is the inhibition of bacterial DNA gyrase (topoisomerase II) and topoisomerase IV. These enzymes are essential for DNA replication, repair, and recombination. By inhibiting these topoisomerases, quinoline derivatives prevent bacterial cell division and lead to cell death.

B. Data Presentation: Antimicrobial Activity of Quinoline Derivatives

The following table presents the Minimum Inhibitory Concentration (MIC) values of selected quinoline derivatives against various bacterial strains. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[20][21]

| Derivative Class | Specific Compound | Bacterial Strain | MIC (µg/mL) | Reference |

| Quinolone Coupled Hybrids | Compound 5d | Gram-positive & Gram-negative | 0.125 - 8 | [18] |

| Quinoline-2-one Derivatives | Compound 6c | MRSA | 0.75 | [19] |

| Quinoline-2-one Derivatives | Compound 6c | VRE | 0.75 | [19] |

| Quinoline-2-one Derivatives | Compound 6c | MRSE | 2.50 | [19] |

| Quinoline-based Hydroxyimidazolium Hybrids | Compound 7b | S. aureus | 2 | [22] |

| Quinoline-based Hydroxyimidazolium Hybrids | Compound 7b | M. tuberculosis H37Rv | 10 | [22] |

C. Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a standardized technique for determining the MIC of an antimicrobial agent.[21][23]

Materials:

-

96-well microtiter plates

-

Bacterial strains of interest

-

Cation-adjusted Mueller-Hinton Broth (or other appropriate broth)

-

Test quinoline derivatives

-

Bacterial inoculum standardized to 0.5 McFarland turbidity

Procedure:

-

Prepare Inoculum: A pure bacterial culture is used to prepare a suspension in sterile saline, adjusted to a turbidity of 0.5 McFarland standard.[23] This is then diluted in broth to the appropriate final concentration.

-

Prepare Serial Dilutions: Prepare two-fold serial dilutions of the quinoline derivatives in the broth directly in the wells of the 96-well plate.[21][23]

-

Inoculation: Inoculate each well containing the antimicrobial dilutions with the standardized bacterial suspension.[21][23] Include a growth control (broth and inoculum, no drug) and a sterility control (broth only).[21]

-

Incubation: Incubate the plates at 37°C for 18-24 hours.[23]

-

Determine MIC: The MIC is the lowest concentration of the quinoline derivative that completely inhibits visible bacterial growth (i.e., the first clear well).[21]

Experimental Workflow: Antimicrobial Drug Discovery Pipeline

Caption: A general workflow for the discovery and development of new antimicrobial agents.

III. Antimalarial Activity: A Historical and Ongoing Battle

The quinoline scaffold is historically significant in the fight against malaria, with quinine being one of the first effective treatments. Modern synthetic quinoline antimalarials, such as chloroquine and mefloquine, have been mainstays in malaria therapy, although their efficacy has been challenged by the emergence of drug-resistant parasite strains.

A. Mechanism of Antimalarial Action

The primary mechanism of action for many quinoline antimalarials involves the disruption of heme detoxification in the malaria parasite, Plasmodium falciparum. The parasite digests hemoglobin in its food vacuole, releasing large quantities of toxic free heme. The parasite normally detoxifies this heme by polymerizing it into hemozoin. Quinoline derivatives are thought to accumulate in the acidic food vacuole and interfere with this polymerization process, leading to a buildup of toxic heme and subsequent parasite death.

B. Data Presentation: Antimalarial Activity of Quinoline Derivatives

The following table shows the in vitro antimalarial activity of selected quinoline derivatives against P. falciparum, expressed as IC50 values.

| Derivative Class | Specific Compound | Parasite Strain | IC50 (µM) | Reference |

| Quinolinyl Thiourea Analogues | 1-(2-(methylamino)ethyl)-3-(quinolin-4-yl)thiourea | Chloroquine-resistant P. falciparum | 1.2 | [13] |

| Quinoline Derivatives | Diethylamine side chain (1a) | Not Specified | 2.2 | [13] |

| Quinoline Derivatives | Dimethylamino group | Not Specified | 1.2 | [13] |

| Quinoline Derivatives | Ethyl-substituted analogue | Not Specified | 1.8 | [13] |

C. Experimental Protocol: SYBR Green I-based in vitro Antimalarial Assay

The SYBR Green I-based assay is a sensitive and high-throughput method for measuring parasite growth inhibition. SYBR Green I is a fluorescent dye that binds to DNA, and the fluorescence intensity is proportional to the amount of parasite DNA.

Materials:

-

P. falciparum culture (synchronized to the ring stage)

-

Complete parasite culture medium

-

96-well microtiter plates pre-dosed with antimalarial drugs

-

SYBR Green I lysis buffer

-

Fluorescence plate reader

Procedure:

-

Parasite Culture: Culture P. falciparum in human erythrocytes and synchronize the culture to the ring stage.

-

Assay Setup: Add the synchronized parasite culture to 96-well plates containing serial dilutions of the quinoline derivatives. Include drug-free controls.

-

Incubation: Incubate the plates for 72 hours under standard parasite culture conditions (37°C, 5% CO2, 5% O2, 90% N2).

-

Lysis and Staining: After incubation, lyse the red blood cells and stain the parasite DNA by adding SYBR Green I lysis buffer to each well.

-

Fluorescence Measurement: Incubate the plates in the dark at room temperature for 1 hour and then measure the fluorescence using a plate reader with excitation and emission wavelengths of approximately 485 nm and 530 nm, respectively.

-

Data Analysis: Determine the IC50 values by plotting the fluorescence intensity against the drug concentration and fitting the data to a dose-response curve.

IV. Anti-inflammatory Activity: Modulating the Inflammatory Cascade

Quinoline derivatives have also demonstrated significant anti-inflammatory properties, suggesting their potential in treating various inflammatory diseases.

A. Mechanism of Anti-inflammatory Action

The anti-inflammatory effects of quinoline derivatives are often attributed to their ability to inhibit the production of pro-inflammatory mediators such as prostaglandins and nitric oxide. This is frequently achieved through the inhibition of enzymes like cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS).[24] They can also suppress the production of pro-inflammatory cytokines like TNF-α and IL-1β.[24]

B. Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

The carrageenan-induced paw edema model is a widely used in vivo assay to screen for the acute anti-inflammatory activity of new compounds.[25][26][27][28]

Materials:

-

Wistar rats

-

1% Carrageenan solution in saline

-

Test quinoline derivatives

-

Standard anti-inflammatory drug (e.g., indomethacin)

-

Plethysmometer or calipers

Procedure:

-

Animal Acclimatization: Acclimatize the rats to the laboratory conditions for at least one week before the experiment.

-

Compound Administration: Administer the quinoline derivatives to the test groups of rats (e.g., intraperitoneally or orally) 30-60 minutes before inducing inflammation.[25][26] A control group receives the vehicle, and a positive control group receives a standard anti-inflammatory drug.

-

Induction of Edema: Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.[24][26]

-

Measurement of Paw Volume: Measure the paw volume or thickness using a plethysmometer or calipers at time 0 (immediately before carrageenan injection) and at regular intervals thereafter (e.g., 1, 2, 3, 4, and 5 hours).[24][26]

-

Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the control group at each time point.

V. Conclusion and Future Perspectives

The quinoline scaffold continues to be a highly valuable and versatile platform in drug discovery. Its derivatives have demonstrated a remarkable range of biological activities, leading to the development of important therapeutic agents. The ongoing exploration of novel quinoline-based compounds, coupled with a deeper understanding of their mechanisms of action and structure-activity relationships, holds immense promise for the future development of more effective and safer drugs to combat a wide array of human diseases. As our knowledge of molecular targets and disease pathways expands, the rational design of new quinoline derivatives will undoubtedly play a pivotal role in the advancement of medicine.

References

- 1. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]

- 2. Review on recent development of quinoline for anticancer activities - Arabian Journal of Chemistry [arabjchem.org]

- 3. Quinoline and quinolone carboxamides: A review of anticancer activity with detailed structure-activity relationship analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Recent Progress in the Development of Quinoline Derivatives for the Exploitation of Anti-Cancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. benthamdirect.com [benthamdirect.com]

- 6. ijrpr.com [ijrpr.com]

- 7. Molecular targets and anticancer activity of quinoline–chalcone hybrids: literature review - RSC Advances (RSC Publishing) DOI:10.1039/D0RA05594H [pubs.rsc.org]

- 8. ijmphs.com [ijmphs.com]

- 9. researchgate.net [researchgate.net]

- 10. Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - PMC [pmc.ncbi.nlm.nih.gov]

- 14. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]

- 15. creative-diagnostics.com [creative-diagnostics.com]

- 16. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 17. MTT assay protocol | Abcam [abcam.com]

- 18. Synthesis and Biological Evaluation of Quinoline Derivatives as a Novel Class of Broad-Spectrum Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Quinoline-2-one derivatives as promising antibacterial agents against multidrug-resistant Gram-positive bacterial strains - PMC [pmc.ncbi.nlm.nih.gov]

- 20. benchchem.com [benchchem.com]

- 21. Broth Microdilution | MI [microbiology.mlsascp.com]

- 22. mdpi.com [mdpi.com]

- 23. Antimicrobial Susceptibility Testing (Microdilution Technique) – NC DNA Day Blog [ncdnadayblog.org]

- 24. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 25. inotiv.com [inotiv.com]

- 26. Anti-Inflammatory Activity of Lactobacillus on Carrageenan-Induced Paw Edema in Male Wistar Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 27. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]

- 28. In Vivo Evaluation of the Anti-Inflammatory Effect of Pistacia lentiscus Fruit Oil and Its Effects on Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to Ethyl 4-chloro-5,8-dimethylquinoline-3-carboxylate: Synthesis, Properties, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 4-chloro-5,8-dimethylquinoline-3-carboxylate is a synthetic heterocyclic compound belonging to the quinoline class of molecules. The quinoline scaffold is a prominent pharmacophore found in a wide array of therapeutic agents, demonstrating the versatility of this chemical framework in medicinal chemistry. This technical guide provides a comprehensive overview of the synthesis, chemical properties, and potential biological applications of this compound, positioning it as a valuable intermediate for the development of novel therapeutics. Drawing upon established synthetic methodologies and a deep understanding of structure-activity relationships within the quinoline family, this document serves as a critical resource for researchers engaged in the exploration of new chemical entities for disease intervention.

Introduction: The Quinoline Scaffold in Drug Discovery

The quinoline ring system, a fusion of a benzene and a pyridine ring, is a cornerstone in the field of medicinal chemistry. Its derivatives have yielded a remarkable number of clinically significant drugs with a broad spectrum of biological activities, including antimalarial, anticancer, antibacterial, and anti-inflammatory properties. The versatility of the quinoline core allows for substitution at various positions, enabling the fine-tuning of pharmacokinetic and pharmacodynamic profiles. The 4-chloroquinoline moiety, in particular, is a well-established pharmacophore, most famously represented by the antimalarial drug chloroquine. The introduction of a chlorine atom at the 4-position enhances the reactivity of the quinoline ring, making it a key synthetic handle for further molecular elaboration. Furthermore, the presence of a carboxylate group at the 3-position has been associated with a range of biological activities, including potential antiproliferative effects. This guide focuses on a specific, yet promising, member of this family: this compound.

Synthesis of this compound

The synthesis of the title compound is a multi-step process that begins with the construction of the core quinoline scaffold, followed by a crucial chlorination step. The most logical and widely adopted approach involves the Gould-Jacobs reaction to form the precursor, Ethyl 4-hydroxy-5,8-dimethylquinoline-3-carboxylate, which is then converted to the final product.

Step 1: Synthesis of Ethyl 4-hydroxy-5,8-dimethylquinoline-3-carboxylate via the Gould-Jacobs Reaction

The Gould-Jacobs reaction is a classic and reliable method for the synthesis of 4-hydroxyquinolines.[1] It involves the condensation of an aniline derivative with diethyl ethoxymethylenemalonate (DEEMM), followed by a thermal cyclization.

Reaction Scheme:

Caption: General workflow for the Gould-Jacobs reaction.

Experimental Protocol:

-

Condensation: In a round-bottom flask, equimolar amounts of 2,5-dimethylaniline and diethyl ethoxymethylenemalonate are mixed. The mixture is heated, typically at 100-130 °C, for a period of 1-2 hours. The reaction can be monitored by thin-layer chromatography (TLC) to follow the disappearance of the starting materials and the formation of the intermediate, diethyl 2-((2,5-dimethylanilino)methylene)malonate. Ethanol is evolved as a byproduct during this step.

-

Cyclization: The crude intermediate from the previous step is added to a high-boiling point solvent, such as Dowtherm A or diphenyl ether. The mixture is then heated to a high temperature, typically around 250 °C, to induce thermal cyclization. This step is usually carried out for 30-60 minutes. The cyclization results in the formation of Ethyl 4-hydroxy-5,8-dimethylquinoline-3-carboxylate with the elimination of another molecule of ethanol.

-

Work-up and Purification: After cooling, the reaction mixture is typically diluted with a non-polar solvent like hexane or petroleum ether to precipitate the product. The solid product is then collected by filtration, washed with the non-polar solvent, and can be further purified by recrystallization from a suitable solvent such as ethanol or acetic acid.

Step 2: Chlorination of Ethyl 4-hydroxy-5,8-dimethylquinoline-3-carboxylate

The conversion of the 4-hydroxy group to a chloro group is a critical step to enhance the synthetic utility and potential biological activity of the quinoline core. This transformation is most commonly achieved using phosphorus oxychloride (POCl₃), often in the presence of a catalytic amount of a tertiary amine or a phase-transfer catalyst.[2]

Reaction Scheme:

Caption: Chlorination of the 4-hydroxyquinoline precursor.

Experimental Protocol:

-

Reaction Setup: Ethyl 4-hydroxy-5,8-dimethylquinoline-3-carboxylate is suspended in an excess of phosphorus oxychloride (POCl₃), which can also serve as the solvent. Alternatively, the reaction can be carried out in an inert solvent like acetonitrile in the presence of a chlorinating agent and a catalyst.

-

Reaction Conditions: The reaction mixture is heated to reflux, typically around 90-110 °C, for several hours (e.g., 2-4 hours). The progress of the reaction can be monitored by TLC.

-

Work-up and Purification: After the reaction is complete, the excess POCl₃ is carefully removed under reduced pressure. The residue is then cautiously quenched by pouring it onto crushed ice with vigorous stirring. The acidic solution is neutralized with a base, such as aqueous ammonia or sodium bicarbonate, which precipitates the crude product. The solid is collected by filtration, washed with water, and dried. Further purification can be achieved by column chromatography on silica gel using a suitable eluent system (e.g., ethyl acetate/hexane) or by recrystallization.

Physicochemical Properties and Spectroscopic Characterization

Table 1: Predicted Physicochemical Properties

| Property | Predicted Value |

| Molecular Formula | C₁₄H₁₄ClNO₂ |

| Molecular Weight | 263.72 g/mol |

| Appearance | Likely a white to off-white solid |

| Solubility | Expected to be soluble in common organic solvents like dichloromethane, chloroform, and ethyl acetate; sparingly soluble in alcohols; and insoluble in water. |

| Melting Point | Estimated to be in the range of 80-120 °C |

Predicted Spectroscopic Data:

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons on the quinoline ring, two distinct singlets for the two methyl groups at the 5- and 8-positions, a quartet for the methylene protons of the ethyl ester, and a triplet for the methyl protons of the ethyl ester. The chemical shifts of the aromatic protons will be influenced by the electron-withdrawing nature of the chloro and carboxylate groups.

-

¹³C NMR: The carbon NMR spectrum will display signals for all 14 carbon atoms. The carbonyl carbon of the ester will appear downfield (around 165 ppm). The aromatic carbons will resonate in the typical aromatic region (110-150 ppm), with the carbon bearing the chlorine atom showing a characteristic chemical shift. The carbons of the ethyl group and the two methyl groups will appear in the upfield region.

-

Mass Spectrometry: The mass spectrum should show a molecular ion peak (M⁺) at m/z 263 and an M+2 peak at m/z 265 with an intensity ratio of approximately 3:1, which is characteristic of a compound containing one chlorine atom.

Potential Therapeutic Applications

The structural features of this compound suggest its potential as a scaffold for the development of novel therapeutic agents, particularly in the areas of oncology and infectious diseases.

Anticancer Activity

The quinoline core is present in several approved anticancer drugs and numerous experimental agents.[3] Derivatives of quinoline-3-carboxylic acid have been reported to exhibit antiproliferative activity against various cancer cell lines.[4][5] The mechanism of action for such compounds can be diverse, including the inhibition of protein kinases, topoisomerases, and angiogenesis. The 4-chloro substituent on the quinoline ring provides a reactive site for nucleophilic substitution, allowing for the facile introduction of various side chains to explore structure-activity relationships (SAR) and optimize anticancer potency and selectivity.[6]

Antimalarial Activity

The 4-aminoquinoline scaffold is the cornerstone of several important antimalarial drugs, including chloroquine.[7] The 4-chloro group in this compound serves as a key precursor for the synthesis of 4-aminoquinoline derivatives.[8] By reacting the 4-chloro compound with various amines, a library of novel 4-aminoquinolines can be generated and screened for their activity against different strains of Plasmodium falciparum, including drug-resistant strains. The dimethyl substitution pattern on the benzene ring could influence the lipophilicity and metabolic stability of the resulting compounds, potentially leading to improved pharmacokinetic properties.

Future Directions and Conclusion

This compound represents a versatile and promising building block for the synthesis of novel bioactive molecules. Its straightforward synthesis from readily available starting materials makes it an attractive target for chemical exploration. Future research efforts should focus on the following areas:

-

Detailed Synthesis and Characterization: A comprehensive study detailing the optimized synthesis, purification, and full spectroscopic characterization (¹H NMR, ¹³C NMR, Mass Spectrometry, IR, and elemental analysis) of the title compound is warranted.

-

Library Synthesis and Biological Evaluation: The reactivity of the 4-chloro group should be exploited to synthesize a diverse library of derivatives through nucleophilic substitution reactions. These compounds should then be subjected to rigorous biological screening to evaluate their anticancer and antimalarial activities.

-

Structure-Activity Relationship (SAR) Studies: A systematic investigation of the SAR will provide valuable insights into the structural requirements for optimal biological activity and selectivity.

-

Mechanism of Action Studies: For any identified lead compounds, detailed mechanistic studies should be undertaken to elucidate their mode of action at the molecular level.

References

- 1. rsc.org [rsc.org]

- 2. Crystal structure of ethyl 2,4-dichloroquinoline-3-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Ethyl 4-chloro-6,8-dimethylquinoline-3-carboxylate | C14H14ClNO2 | CID 3352918 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. rsc.org [rsc.org]

- 5. rsc.org [rsc.org]

- 6. scbt.com [scbt.com]

- 7. Ethyl 8-chloro-4-(dimethylamino)quinoline-3-carboxylate | C14H15ClN2O2 | CID 35767023 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 338954-51-1|this compound|BLD Pharm [bldpharm.com]

The Enduring Scaffold: A Technical Guide to the Discovery and History of Substituted Quinolines

Introduction: The Quinoline Core - A Privileged Structure in Medicinal Chemistry

The quinoline scaffold, a bicyclic aromatic heterocycle consisting of a benzene ring fused to a pyridine ring, stands as a cornerstone in the edifice of medicinal chemistry. Its journey from a coal tar distillate to the central nervous system of numerous blockbuster drugs is a testament to its remarkable chemical versatility and profound pharmacological significance. This technical guide provides an in-depth exploration of the discovery and history of substituted quinolines, tracing their evolution from natural product origins to rationally designed therapeutic agents. We will delve into the foundational synthetic methodologies that unlocked the chemical space of quinolines and chronicle the development of key drug classes that have had an indelible impact on human health. This guide is intended for researchers, scientists, and drug development professionals, offering not just a historical account, but also insights into the chemical logic and experimental rationale that have driven progress in this vibrant field.

Part 1: From Fever Bark to the First Syntheses - The Dawn of the Quinoline Era

A Natural Beginning: The Cinchona Alkaloids

The story of quinolines begins not in a laboratory, but in the bark of the Cinchona tree, the source of quinine. For centuries, indigenous populations of the Andes utilized this bark for its fever-reducing properties. The isolation of quinine in 1820 by French chemists Pierre Joseph Pelletier and Joseph Bienaimé Caventou marked a pivotal moment, providing a pure, crystalline substance with potent antimalarial activity. The elucidation of quinine's structure, a complex endeavor that spanned many decades, revealed a substituted quinoline moiety as its core. This discovery ignited the imagination of chemists, who sought to first understand and then replicate and improve upon nature's design.

The Birth of Synthetic Quinolines: Unlocking the Core Structure

The mid-19th century witnessed the dawn of synthetic organic chemistry, and the quinoline ring system became an early and important target. In 1834, Friedlieb Ferdinand Runge first extracted quinoline from coal tar.[1] However, it was the development of systematic synthetic methods that truly opened the door to the vast world of substituted quinolines. These early "name reactions" remain fundamental to heterocyclic chemistry today.

The Skraup synthesis, developed by Czech chemist Zdenko Hans Skraup, was a landmark achievement, providing a general method for the synthesis of quinolines from anilines.[2][3] The reaction typically involves heating an aniline with glycerol, sulfuric acid, and an oxidizing agent such as nitrobenzene.[2][4]

Experimental Protocol: Skraup Synthesis of Quinoline

-

Reactants: Aniline, glycerol, concentrated sulfuric acid, nitrobenzene, and ferrous sulfate (as a moderator).[5]

-

Procedure:

-

In a large flask equipped with a reflux condenser and a mechanical stirrer, cautiously mix aniline, glycerol, and ferrous sulfate.

-

Slowly and with cooling, add concentrated sulfuric acid to the mixture.

-

Gently heat the mixture. The reaction is highly exothermic and will begin to boil. Remove the external heat source and allow the reaction to proceed under its own heat.[6]

-

Once the initial vigorous reaction subsides, heat the mixture to reflux for several hours.

-

After cooling, dilute the reaction mixture with water and neutralize the excess acid with a concentrated sodium hydroxide solution.

-

The crude quinoline is then purified by steam distillation to separate it from the non-volatile tarry byproducts.[6]

-

Causality Behind Experimental Choices: The use of ferrous sulfate is crucial to moderate the otherwise violent exothermic reaction.[6] Nitrobenzene serves a dual role as both a solvent and an oxidizing agent, converting the initially formed dihydroquinoline intermediate to the aromatic quinoline.[7] Steam distillation is the preferred method of purification due to the significant difference in volatility between quinoline and the polymeric tars that are common byproducts.[6]

Diagram: The Skraup Synthesis Workflow

Caption: A generalized workflow for the Skraup synthesis of quinolines.

Shortly after the Skraup synthesis, German chemist Paul Friedländer developed a more convergent approach.[8][9] The Friedländer synthesis involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group, typically a ketone or an ester, under acidic or basic catalysis.[2][10]

Experimental Protocol: Friedländer Synthesis of a Substituted Quinoline

-

Reactants: 2-aminobenzophenone, ethyl acetoacetate, and a catalyst (e.g., p-toluenesulfonic acid).

-

Procedure:

-

In a round-bottom flask, combine 2-aminobenzophenone, ethyl acetoacetate, and a catalytic amount of p-toluenesulfonic acid in a suitable solvent such as toluene.

-

Heat the mixture to reflux for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel.

-

Causality Behind Experimental Choices: The choice of an acid or base catalyst depends on the specific substrates and can influence the reaction rate and yield.[10] The α-methylene group of the second carbonyl component is essential for the initial condensation and subsequent cyclization. Modern variations of the Friedländer synthesis often employ milder catalysts and solvent-free conditions to improve the environmental footprint of the reaction.[11]

Diagram: The Friedländer Synthesis Mechanism

Caption: A simplified mechanistic pathway of the Friedländer synthesis.

The Combes synthesis, developed by Alphonse Combes, provides a route to 2,4-disubstituted quinolines from the reaction of anilines with β-diketones under acidic conditions.[12][13]

Experimental Protocol: Combes Synthesis of 2,4-Dimethylquinoline

-

Reactants: Aniline, acetylacetone (a β-diketone), and concentrated sulfuric acid.

-

Procedure:

-

Carefully add aniline to acetylacetone with stirring.

-

Slowly and with cooling, add concentrated sulfuric acid to the mixture.

-

Heat the reaction mixture in a water bath for a short period.

-

Pour the cooled reaction mixture onto crushed ice and neutralize with a concentrated sodium hydroxide solution.

-

The precipitated crude product is collected by filtration and can be purified by recrystallization.

-

Causality Behind Experimental Choices: The strong acid catalyst is essential for both the initial condensation to form an enamine intermediate and the subsequent intramolecular electrophilic cyclization onto the aniline ring.[14] The use of a β-diketone directly leads to the formation of a 2,4-disubstituted quinoline.

Diagram: The Combes Synthesis Logical Flow

Caption: A logical flow diagram illustrating the key steps of the Combes synthesis.

The Doebner-von Miller reaction is a versatile method for synthesizing substituted quinolines from the reaction of anilines with α,β-unsaturated carbonyl compounds.[15] This reaction is often considered a modification of the Skraup synthesis.[3]

Experimental Protocol: Doebner-von Miller Synthesis of 2-Methylquinoline

-

Reactants: Aniline, crotonaldehyde (an α,β-unsaturated aldehyde), and hydrochloric acid.

-

Procedure:

-

In a flask equipped with a reflux condenser, dissolve aniline in hydrochloric acid.

-

Slowly add crotonaldehyde to the stirred aniline hydrochloride solution. The reaction is exothermic and may require cooling.[1]

-

After the addition is complete, heat the reaction mixture to reflux for several hours.

-

Cool the mixture and make it alkaline with a concentrated sodium hydroxide solution.

-

The product can be isolated by steam distillation or solvent extraction and further purified by distillation.

-

Causality Behind Experimental Choices: The α,β-unsaturated carbonyl compound undergoes a Michael addition with the aniline, followed by cyclization and oxidation to form the quinoline ring. The acidic conditions facilitate these transformations.[16] The in situ generation of the α,β-unsaturated carbonyl from an aldol condensation of aldehydes or ketones is also a common variation of this reaction.[1]

Diagram: The Doebner-von Miller Reaction Pathway

Caption: A simplified representation of the Doebner-von Miller reaction pathway.

Part 2: The Rise of Medically Important Substituted Quinolines

The development of robust synthetic methodologies for the quinoline core paved the way for the exploration of its therapeutic potential. The substitution pattern on the quinoline ring was found to have a profound impact on biological activity, leading to the discovery and development of several important classes of drugs.

The Battle Against Malaria: From Quinine to Chloroquine and Beyond

The quinoline scaffold is inextricably linked to the fight against malaria. While quinine was the first effective treatment, its use was hampered by side effects and the need for repeated dosing. This spurred the search for synthetic analogues with improved properties.

The 4-aminoquinoline pharmacophore emerged as a particularly fruitful area of investigation. Chloroquine, synthesized in the 1930s, became a frontline antimalarial drug for decades due to its high efficacy and low cost. Its mechanism of action involves the inhibition of hemozoin biocrystallization in the malaria parasite, leading to the accumulation of toxic heme.

However, the widespread emergence of chloroquine-resistant strains of Plasmodium falciparum necessitated the development of new quinoline-based antimalarials. Mefloquine and amodiaquine are other important examples of quinoline-containing antimalarials. The quest for novel quinoline antimalarials continues, with a focus on compounds that can overcome existing resistance mechanisms.

Table 1: In Vitro Antimalarial Activity of Selected Quinoline Derivatives against Plasmodium falciparum

| Compound | IC₅₀ (µg/mL) | Reference |

| Chloroquine | 0.49 | [4] |

| Compound 4b | 0.46 | [4] |

| Compound 4g | 0.30 | [4] |

| Compound 4i | 0.014 | [4] |

| Compound 12 | 0.46 | [4] |

| 1-(2-(methylamino)ethyl)-3-(quinolin-4-yl)thiourea | 1.2 µM | [17] |

| 4-morpholino-5,8,9,10-tetrahydropyrimido[4,5-b]quinolin-6(7H)-one derivative | 0.62 | [17] |

A New Class of Antibacterials: The Quinolones and Fluoroquinolones

A serendipitous discovery during the synthesis of chloroquine in the early 1960s led to the identification of nalidixic acid, the first quinolone antibacterial agent.[18] While its spectrum of activity was limited primarily to Gram-negative bacteria and its use was confined to urinary tract infections, nalidixic acid laid the foundation for a new and powerful class of antibiotics.

The major breakthrough came with the introduction of a fluorine atom at the C-6 position and a piperazine ring at the C-7 position of the quinolone scaffold, giving rise to the fluoroquinolones. Norfloxacin, the first fluoroquinolone, exhibited a significantly broader spectrum of activity. Subsequent generations of fluoroquinolones, such as ciprofloxacin, levofloxacin, and moxifloxacin, have further expanded this spectrum to include Gram-positive and atypical bacteria.

The mechanism of action of fluoroquinolones involves the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication, transcription, and repair. This dual-targeting mechanism contributes to their potent bactericidal activity.

Table 2: Minimum Inhibitory Concentrations (MICs) of Selected Fluoroquinolones against Common Bacterial Pathogens

| Fluoroquinolone | MIC against S. aureus (µg/mL) | MIC against E. coli (µg/mL) | Reference |

| Ciprofloxacin | 0.6 | 0.013 | [19] |

| Moxifloxacin | 0.049 | - | |

| Norfloxacin | 1.172 | - | |

| Ofloxacin | - | - |

Note: MIC values can vary depending on the specific bacterial strain and testing methodology.